Cas no 440124-96-9 ((E)-Dihydro Efavirenz)

(E)-Dihydro Efavirenz 化学的及び物理的性質
名前と識別子
-
- Efavirenz Related Compound B
- (E)-Dihydro Efavirenz
- BUPIVACAINE HYDROCHLORIDE
- EFAVIRENZ ETHENE ANALOG
- (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
- SR 695
- (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
-
じっけんとくせい
- 密度みつど: 1.587±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.03 g/l)(25ºC)、
(E)-Dihydro Efavirenz 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448935-5mg |
(E)-Dihydro Efavirenz |
440124-96-9 | 5mg |
$ 178.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1234147-10MG |
440124-96-9 | 10MG |
¥15211.09 | 2023-01-05 | |||
TRC | D448935-50mg |
(E)-Dihydro Efavirenz |
440124-96-9 | 50mg |
$ 1384.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1234147-10MG |
Efavirenz Related Compound B |
440124-96-9 | 10mg |
¥11253.66 | 2025-01-16 | ||
A2B Chem LLC | AG25899-50mg |
Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |
440124-96-9 | 50mg |
$1465.00 | 2024-04-20 | ||
A2B Chem LLC | AG25899-5mg |
Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |
440124-96-9 | 5mg |
$294.00 | 2024-04-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2069-50MG |
440124-96-9 | 50MG |
¥8580.85 | 2023-01-14 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2069-50MG |
(E)-Dihydro Efavirenz |
440124-96-9 | 50mg |
¥8287.27 | 2025-01-16 |
(E)-Dihydro Efavirenz 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
4. Back matter
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
(E)-Dihydro Efavirenzに関する追加情報
Comprehensive Overview of (E)-Dihydro Efavirenz (CAS No. 440124-96-9): Properties, Applications, and Research Insights
(E)-Dihydro Efavirenz (CAS No. 440124-96-9) is a stereoisomer of the well-known antiretroviral drug Efavirenz, which has been extensively studied for its role in HIV treatment. This compound, characterized by its dihydro structure and (E)-configuration, has garnered attention in pharmaceutical research due to its potential metabolic stability and reduced side effects compared to its parent molecule. Researchers are particularly interested in its structure-activity relationship (SAR), as it may offer insights into designing next-generation HIV therapeutics.
The CAS No. 440124-96-9 is a critical identifier for this compound, ensuring precise tracking in chemical databases and regulatory submissions. In recent years, the demand for high-purity (E)-Dihydro Efavirenz has surged, driven by its applications in drug metabolism studies and pharmacokinetic profiling. Laboratories and pharmaceutical companies frequently search for synthetic routes for (E)-Dihydro Efavirenz or bulk suppliers of CAS 440124-96-9, reflecting its commercial and scientific relevance.
One of the trending topics in medicinal chemistry is the exploration of enantiomerically pure intermediates, and (E)-Dihydro Efavirenz fits this niche perfectly. Its chiral center and stereospecific synthesis are often discussed in forums and publications, aligning with the broader interest in green chemistry and cost-effective manufacturing. Additionally, the compound’s potential role in combination therapies and drug resistance mitigation makes it a subject of ongoing preclinical investigations.
From a technical perspective, (E)-Dihydro Efavirenz exhibits distinct spectroscopic properties, such as NMR and HPLC retention times, which are vital for quality control. Analytical chemists emphasize the importance of HPLC methods for (E)-Dihydro Efavirenz quantification, as even minor impurities can impact pharmacological outcomes. This aligns with the growing emphasis on quality-by-design (QbD) principles in drug development.
In the context of AI-driven drug discovery, CAS 440124-96-9 has been featured in machine learning models predicting ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity). Such applications highlight its utility beyond traditional synthesis, catering to the rising demand for computational pharmacology tools. Furthermore, the compound’s patent landscape and generic drug development potential are frequently searched topics, reflecting industry interest in intellectual property strategies.
Environmental and regulatory considerations also play a role in discussions about (E)-Dihydro Efavirenz. With increasing scrutiny on pharmaceutical waste, researchers are exploring biodegradable derivatives and sustainable synthesis pathways for such compounds. This resonates with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 3 (Good Health and Well-being) and Goal 12 (Responsible Consumption and Production).
In summary, (E)-Dihydro Efavirenz (CAS No. 440124-96-9) represents a multifaceted compound bridging medicinal chemistry, process optimization, and emerging technologies. Its continued study promises to address critical gaps in antiviral therapy while aligning with contemporary scientific and ethical priorities.
440124-96-9 ((E)-Dihydro Efavirenz) 関連製品
- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)
- 946232-22-0(2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)
- 1448063-85-1(2-(cyclopentylsulfanyl)-1-4-(4-methoxybenzenesulfonyl)piperidin-1-ylethan-1-one)
- 1805202-84-9(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate)
- 1807002-45-4(Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate)
- 2229654-19-5(3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal)
- 1638255-76-1(1-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, 1,1-dimethylethyl ester)
- 1513178-60-3(3-(benzyloxy)-5-ethoxyaniline)
- 1806827-39-3(6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-hydroxypyridine)
- 51070-55-4(3-(methylamino)-1λ?-thiolane-1,1-dione)




